REACTION_CXSMILES
|
[NH:1]1[C:5]2([CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]2)[C:4](=[O:11])[NH:3][C:2]1=[O:12].[H-].[Na+].[CH3:15]I>CN(C)C=O>[CH3:15][N:3]1[C:4](=[O:11])[C:5]2([CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]2)[NH:1][C:2]1=[O:12] |f:1.2|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
N1C(NC(C12CCCCC2)=O)=O
|
Name
|
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated at 50° C
|
Type
|
CUSTOM
|
Details
|
The dimethylformamide was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between ethyl acetate and brine
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the crystalline residue crystallised from ethyl acetate-light petroleum (40°-60° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(NC2(C1=O)CCCCC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |